Alisiaquinol

Description

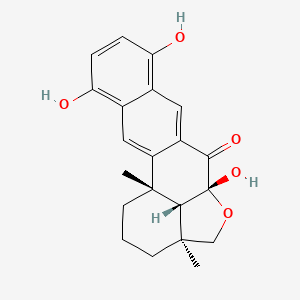

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H22O5 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

(1S,13R,16S,20S)-5,8,13-trihydroxy-1,16-dimethyl-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2,4,6,8,10-pentaen-12-one |

InChI |

InChI=1S/C21H22O5/c1-19-6-3-7-20(2)14-9-12-11(15(22)4-5-16(12)23)8-13(14)17(24)21(25,18(19)20)26-10-19/h4-5,8-9,18,22-23,25H,3,6-7,10H2,1-2H3/t18-,19-,20-,21+/m1/s1 |

InChI Key |

OBXVUUWPKYYYBL-NCYKPQTJSA-N |

Isomeric SMILES |

C[C@]12CCC[C@]3([C@@H]1[C@](C(=O)C4=CC5=C(C=CC(=C5C=C43)O)O)(OC2)O)C |

Canonical SMILES |

CC12CCCC3(C1C(C(=O)C4=CC5=C(C=CC(=C5C=C43)O)O)(OC2)O)C |

Synonyms |

alisiaquinol |

Origin of Product |

United States |

The Chemical Compound Alisiaquinol

Biological Activity

Initial screening revealed that the crude extract from which this compound was isolated showed inhibitory activity against a bovine protein farnesyltransferase (PFTase) and in vitro activity against Plasmodium falciparum, the protozoan parasite that causes the most severe form of malaria in humans. acs.org This prompted the isolation and further biological evaluation of its constituent compounds.

Antiplasmodial Activity

Subsequent testing of the pure compounds confirmed their potential as antimalarial agents. nih.gov this compound demonstrated activity in the micromolar range against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. acs.orgnih.gov This activity against resistant strains is particularly significant in the search for new antimalarial drugs. frontiersin.orgjapsonline.com

The table below summarizes the in vitro antiplasmodial and cytotoxic activities of this compound and its related compounds.

| Compound | P. falciparum F32 (CQ-sens) IC₅₀ (µM) | P. falciparum FcB1 (CQ-res) IC₅₀ (µM) | P. falciparum FcM29 (CQ-res) IC₅₀ (µM) | Cytotoxicity on MCF7 cells IC₅₀ (µM) |

| This compound | 2.9 | 3.1 | 2.5 | 29 |

| Alisiaquinone A | 2.4 | 2.3 | 2.1 | 20 |

| Alisiaquinone B | 2.6 | 2.7 | 2.4 | >50 |

| Alisiaquinone C | 0.5 | 0.7 | 0.4 | 40 |

| Xestoquinone (Ref) | 3.0 | 3.0 | 2.9 | 20 |

| Data sourced from the Journal of Natural Products. acs.org CQ-sens: Chloroquine-sensitive; CQ-res: Chloroquine-resistant. |

Enzyme Inhibition

Further investigation into the mechanism of action revealed that this compound functions as a dual inhibitor of two important plasmodial enzymes. nih.govacs.org This dual-target capability is a desirable trait in drug development as it may slow the development of parasite resistance. acs.org

Plasmodial Kinase Pfnek-1 : this compound was found to be a potent inhibitor of Pfnek-1, a NIMA-related kinase in P. falciparum. At a concentration of 1 µM, this compound inhibited 49% of the kinase's activity, with a calculated IC₅₀ value close to 1 µM. acs.org This level of inhibition is comparable to that of xestoquinone. acs.org

Protein Farnesyltransferase (PFTase) : PFTase is an enzyme crucial for the post-translational modification of certain proteins, which is essential for their function and localization within the cell. nih.gov Inhibition of this enzyme is lethal to the malaria parasite. nih.govresearchgate.net this compound displayed micromolar range inhibitory activity against PFTase. acs.orgacs.org

The table below details the enzymatic inhibitory activity.

| Compound | PFTase EC₅₀ (µM) | Pfnek-1 Inhibition at 1 µM | Pfnek-1 IC₅₀ (µM) |

| This compound | 10 | 49% | ~1 |

| Alisiaquinone A | 4 | 41% | ~1 |

| Alisiaquinone C | 2 | ~0% | >50 |

| Data sourced from the Journal of Natural Products. acs.org |

Biosynthetic Investigations of Alisiaquinol

Hypothesized Biosynthetic Route

The construction of the Alisiaquinol scaffold is postulated to begin with the independent synthesis of a polyketide aromatic precursor and an isoprenoid chain, which are subsequently merged and elaborated through a series of enzymatic transformations. Meroterpenoids are well-known as hybrid natural products synthesized through the convergence of terpenoid and non-terpenoid biosynthetic pathways. chemrxiv.orgrsc.org

The biosynthetic journey towards this compound is believed to be initiated by a Type II or Type III Polyketide Synthase (PKS). These enzymatic complexes are responsible for constructing the aromatic polyketide portion of the molecule. researchgate.netmdpi.com PKS enzymes perform iterative Claisen-like condensation reactions, using simple acyl-CoA starters (like acetyl-CoA) and extenders (typically malonyl-CoA) to build a poly-β-keto chain. researchgate.netjmb.or.kr

In the hypothesized pathway for this compound, the PKS would assemble a specific linear polyketide chain. This chain would then undergo a series of enzyme-catalyzed cyclization and aromatization reactions to form a benzo[a]anthraquinone-type core structure. This polyketide-derived moiety serves as the foundational scaffold onto which the isoprenoid component is later attached. The biosynthesis of many meroterpenoids begins with the formation of a non-terpenoid, polyketide-derived precursor. chemrxiv.orgrsc.org

Concurrently with polyketide synthesis, the diterpenoid portion of this compound is assembled via the isoprenoid biosynthesis pathway. This process begins with the universal five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). frontiersin.org These precursors are typically generated through the mevalonate (B85504) (MVA) pathway in eukaryotes like sponges, or the methylerythritol phosphate (B84403) (MEP) pathway. frontiersin.orgnih.gov

The key enzymatic steps are as follows:

Precursor Synthesis: The MVA pathway starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then converted to mevalonate and subsequently to IPP and DMAPP. frontiersin.org

Chain Elongation: A prenyl diphosphate synthase, specifically a geranylgeranyl diphosphate (GGPP) synthase, catalyzes the sequential head-to-tail condensation of one DMAPP molecule with three IPP molecules. This elongation process results in the formation of the C20 acyclic isoprenoid precursor, geranylgeranyl diphosphate (GGPP). nih.gov

This GGPP molecule is the direct terpenoid precursor for the subsequent cyclization reactions that form the complex polycyclic system of this compound.

Proposed Involvement of Polyketide Synthases

Enzymatic Machinery for Meroterpenoid Cyclization and Functionalization

The convergence of the polyketide and isoprenoid pathways is a hallmark of meroterpenoid biosynthesis. This crucial step is typically catalyzed by a prenyltransferase (PT), often from the UbiA superfamily, which attaches the isoprenoid chain (GGPP in this case) to the aromatic polyketide core. uni-konstanz.dechimia.ch

Following this key C-C bond formation, the most structurally defining transformations occur:

Terpene Cyclization: The linear prenylated aromatic intermediate undergoes a complex cyclization cascade, orchestrated by a terpene cyclase (TC). chemrxiv.orgresearchgate.net These enzymes initiate a series of intramolecular electrophilic attacks, often starting from an epoxide or by protonation of a double bond, to form the multiple rings of the terpenoid moiety. rsc.orguni-konstanz.de In the case of this compound, this would involve the formation of its distinctive pentacyclic diterpenoid skeleton. Fungal meroterpenoid cyclases are a recently discovered family of non-canonical, membrane-integrated terpene cyclases that are pivotal in diversifying molecular scaffolds. uni-konstanz.denih.gov

Post-Cyclization Modifications: After the core skeleton is assembled, a suite of tailoring enzymes introduces further chemical complexity. These enzymes, including cytochrome P450 monooxygenases and non-heme iron-dependent dioxygenases, are responsible for installing the various functional groups, such as the hydroxyl groups and the tetrahydrofuran (B95107) ring system observed in the final this compound structure. nih.govbeilstein-journals.org These modifications are critical for the compound's final structure and biological activity.

Genetic Insights into Meroterpenoid Biosynthetic Gene Clusters

In many microorganisms, the genes encoding all the enzymes required for the biosynthesis of a specific natural product are physically grouped together on the chromosome in what is known as a Biosynthetic Gene Cluster (BGC). nih.govnih.govplos.org This co-localization facilitates the coordinated regulation and expression of the biosynthetic pathway.

While the BGC for this compound from its sponge host has not been identified, analysis of known meroterpenoid BGCs from fungi and bacteria provides a predictive framework for its genetic basis. researchgate.netmdpi.com A putative this compound BGC would be expected to contain genes encoding:

A Polyketide Synthase (PKS) for the synthesis of the aromatic core. nih.gov

Enzymes of the MVA pathway or a dedicated GGPP synthase for the isoprenoid precursor.

A Prenyltransferase (PT) to couple the polyketide and isoprenoid moieties. chimia.ch

One or more Terpene Cyclases (TCs) to catalyze the formation of the polycyclic diterpenoid structure. nih.gov

A variety of tailoring enzymes , such as P450s, dioxygenases, and methyltransferases, for post-cyclization functionalization. beilstein-journals.org

The identification and characterization of such a BGC would provide definitive proof of the hypothesized biosynthetic pathway and open avenues for bioengineering and the production of novel analogues.

Table of Mentioned Compounds

| Compound Name | Class |

|---|---|

| This compound | Meroterpenoid |

| Acetyl-CoA | Thioester |

| Malonyl-CoA | Thioester |

| Isopentenyl diphosphate (IPP) | Isoprenoid Precursor |

| Dimethylallyl diphosphate (DMAPP) | Isoprenoid Precursor |

| 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) | MVA Pathway Intermediate |

Synthetic Methodologies for Alisiaquinol and Analogues

Strategies for Meroterpenoid Core Synthesis

The core structure of Alisiaquinol is a meroterpenoid, characterized by a mixed biosynthetic origin from both terpenoid and polyketide pathways. Synthetic strategies towards this family of molecules, particularly those related to the structurally similar xestoquinone (B1683339), provide a roadmap for the construction of the this compound scaffold.

The synthesis of the complex, polycyclic core of meroterpenoids like this compound presents significant stereochemical challenges. The asymmetric total synthesis of (+)-xestoquinone, a close analogue of this compound, highlights a powerful strategy involving a desymmetric intramolecular Michael reaction to construct the B-C ring system with a critical all-carbon quaternary stereocenter at C-6. rsc.org This approach has proven scalable, offering a viable route to produce these complex molecules and their derivatives for further studies. rsc.org

Another key strategy employed in the synthesis of related meroterpenoid cores is the Diels-Alder reaction. mdpi.com This cycloaddition allows for the construction of the decalin framework, a central feature of the terpenoid portion of the molecule. For instance, the synthesis of the halenaquinone (B1672917) core, which shares structural similarities with this compound, has been achieved using an o-quinodimethane Diels-Alder cycloaddition. nih.gov The stereoselectivity of these reactions is often controlled by the choice of dienophile and the reaction conditions.

Palladium-catalyzed polyene cyclizations have also emerged as a powerful tool for the asymmetric synthesis of these complex natural products. The first total asymmetric synthesis of (+)-xestoquinone was achieved using a palladium(0)-catalyzed polyene cyclization, demonstrating the utility of this method in controlling the stereochemistry of the resulting polycyclic system. acs.org

A biomimetic approach, inspired by the proposed biosynthetic pathways of these molecules, offers an elegant and often concise route to the meroterpenoid core. nih.gov These strategies often involve cascade reactions that can rapidly build molecular complexity from simpler precursors. nih.gov For example, a bio-inspired Lewis acid-catalyzed cyclization has been used to construct the tetracyclic core of related marine meroterpenoids, driving key skeletal rearrangements to form the desired architecture. rsc.org

Table 1: Key Stereoselective Reactions in Meroterpenoid Synthesis

| Reaction Type | Key Transformation | Application Example | Reference |

|---|---|---|---|

| Desymmetric Intramolecular Michael Addition | Construction of B-C ring system and C-6 quaternary center | Asymmetric total synthesis of (+)-xestoquinone | rsc.org |

| Diels-Alder Cycloaddition | Formation of the decalin framework | Synthesis of the halenaquinone core | mdpi.comnih.gov |

| Palladium-Catalyzed Polyene Cyclization | Asymmetric formation of the polycyclic core | First total asymmetric synthesis of (+)-xestoquinone | acs.org |

One of the most common and biomimetically relevant approaches to THF ring formation is the intramolecular cyclization of an alcohol onto an epoxide or a related electrophilically activated alkene. thieme-connect.com This method mimics the proposed biosynthetic origin of such rings from the epoxidation and subsequent cyclization of a double bond. thieme-connect.com Various strategies have been developed to control the stereochemical outcome of this cyclization.

Palladium(0)-catalyzed cyclization of γ-hydroxy alkenes represents a powerful method for the stereoselective synthesis of substituted tetrahydrofurans. umsl.edu This reaction can form both a C-C and a C-O bond with high diastereoselectivity. Additionally, cobalt-catalyzed oxidative cyclization of bishomoallylic alcohols has been shown to produce trans-disubstituted tetrahydrofuran (B95107) rings with excellent yield and selectivity. nih.gov

Other notable methods for THF ring synthesis include:

Intramolecular opening of epoxy alcohols: A classic and reliable method that mimics natural biosynthetic pathways. thieme-connect.com

Reductive cyclization: Methods involving the reductive coupling of a carbonyl group with a distal double or triple bond.

Ring-closing metathesis (RCM): While more commonly used for larger rings, RCM can be employed for the synthesis of highly functionalized THF rings. encyclopedia.pub

Photochemical ring expansion: The expansion of smaller rings, such as oxetanes, can provide access to tetrahydrofuran derivatives.

Table 2: Selected Methods for Tetrahydrofuran Ring Synthesis

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Intramolecular Epoxide Opening | Cyclization of a hydroxyl group onto an epoxide. | Biomimetic, often stereospecific. | thieme-connect.com |

| Palladium(0)-Catalyzed Cyclization | Reaction of γ-hydroxy alkenes with aryl bromides. | Forms C-C and C-O bonds, high diastereoselectivity. | umsl.edu |

Stereoselective Approaches to Complex Architectures

Derivatization and Chemical Modification of this compound Scaffolds

The chemical modification of the this compound scaffold is crucial for exploring structure-activity relationships (SAR) and developing analogues with improved pharmacological properties. These modifications can target various parts of the molecule, including the quinone moiety, the terpenoid core, and the unique tetrahydrofuran ring.

Semi-synthesis, starting from the natural product or a closely related synthetic intermediate, is a common strategy to generate a library of analogues. For compounds like this compound, which are related to xestoquinone, the derivatization of the quinone ring is a primary focus. Nucleophilic addition reactions with thiols or amines can introduce new functional groups onto the quinone core, potentially modulating the compound's redox properties and biological activity. scirp.org

The synthesis of analogues with modified terpenoid skeletons has also been explored. For example, replacing the furan (B31954) ring in related compounds with a thiophene (B33073) has been investigated to probe the biological significance of this moiety. nih.gov Such modifications can impact the molecule's electrophilicity and its interaction with biological targets.

The development of semi-synthetic analogues often involves:

Modification of the quinone ring: Introduction of various substituents to alter electronic and steric properties.

Alteration of the terpenoid backbone: To understand the role of the polycyclic system in biological activity.

Changes to the tetrahydrofuran ring: Modification of substituents or even ring-opening to probe the importance of this heterocycle.

Bio-inspired synthesis provides a powerful and elegant approach to not only construct the natural product itself but also to generate a diverse range of analogues. nih.govengineering.org.cn By mimicking the proposed biosynthetic cascade reactions, chemists can access complex molecular architectures in a limited number of steps. These strategies often involve polyene cyclizations, Diels-Alder reactions, and carbocationic rearrangements. engineering.org.cnmdpi.com

The biomimetic synthesis of meroterpenoids often starts from simple, commercially available terpenes and electron-rich aromatic compounds. nih.gov A key step is often a dearomatization reaction that triggers a cascade to build stereochemical complexity. nih.gov This approach has been successfully applied to the synthesis of numerous meroterpenoids and provides a promising avenue for the synthesis of this compound and its analogues.

The exploration of bio-inspired routes can also lead to the discovery of "undiscovered natural products," which are plausible biosynthetic intermediates that have not yet been isolated from natural sources. nih.gov The synthesis and biological evaluation of these compounds can provide valuable insights into the biosynthetic pathway and may lead to the identification of new bioactive molecules.

Biological Activities and Mechanistic Studies of Alisiaquinol

Antimalarial Efficacy Investigations

Alisiaquinol has demonstrated notable activity against various strains of Plasmodium falciparum in laboratory settings. acs.orgacs.org In vitro studies are crucial for determining the direct effect of a compound on the parasite's growth and viability. The efficacy is typically measured by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit parasite growth by 50%.

Research has shown that this compound exhibits micromolar activity against different P. falciparum strains. acs.orgnih.gov For instance, its activity has been quantified against both chloroquine-sensitive and chloroquine-resistant lines of the parasite, providing a baseline understanding of its potential effectiveness in diverse contexts of drug resistance. acs.org

Table 1: In Vitro Antimalarial Activity of this compound against P. falciparum Strains Data sourced from Desoubzdanne et al., 2008. acs.org

| Parasite Strain | Chloroquine (B1663885) Sensitivity | This compound IC₅₀ (µM) |

|---|---|---|

| Pf3D7 | Sensitive | 1.8 |

| PfFcMC29 | Resistant | 1.9 |

A critical aspect of antimalarial drug research is the evaluation of a compound's effectiveness against parasite strains that have developed resistance to existing therapies, such as chloroquine. nih.govnih.gov Chloroquine resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (pfcrt) gene, which reduces the accumulation of the drug in the parasite's food vacuole. nih.govnih.gov

Studies on this compound have shown that it maintains nearly equivalent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. acs.org As detailed in Table 1, the IC₅₀ values for this compound against the CQS strain Pf3D7 (1.8 µM) and the CQR strain PfFcMC29 (1.9 µM) are very similar. acs.org This suggests that this compound's mechanism of action is likely different from that of chloroquine and may not be affected by the resistance mechanisms that render chloroquine ineffective. acs.orgnih.gov

In Vitro Activity against Plasmodium falciparum Strains

Target-Specific Enzymatic Inhibition

Investigations into this compound's mechanism of action have identified specific enzymes within P. falciparum that it inhibits. This targeted inhibition is believed to be the basis for its antiplasmodial effects.

This compound has been identified as an inhibitor of Plasmodium falciparum NIMA-related kinase-1 (Pfnek-1). acs.orgacs.orgresearchgate.netmdpi.com This protein kinase is considered a potential target for antimalarial chemotherapy due to its essential role in the parasite's life cycle. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov this compound is described as a dual inhibitor, also targeting protein farnesyl transferase, another enzyme important for the parasite. acs.orgacs.orgnih.gov

Pfnek-1 belongs to a family of four protein kinases in P. falciparum (Pfnek-1 to -4) that are related to the NIMA (Never-In-Mitosis) family of kinases found in other eukaryotes. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov These kinases are known to be important regulators of cell division. nih.gov Within the parasite, Pfnek-1 is the only member of its family expressed in the asexual stages that occur in human red blood cells, the stage responsible for malaria symptoms. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov Genetic studies have demonstrated that Pfnek-1 is essential for the completion of this asexual cycle. microbiologyresearch.orgnih.govresearchgate.net Furthermore, Pfnek-1 is also expressed in male gametocytes (the parasite's sexual stage), but not female ones, indicating a non-redundant and specific function in parasite development. microbiologyresearch.orgnih.govresearchgate.net Its essentiality for the asexual cycle makes it an attractive target for drug development. microbiologyresearch.orgnih.gov

The inhibitory potency of this compound against its enzymatic target is a key measure of its effectiveness. Studies have determined that this compound inhibits the activity of Pfnek-1 in the micromolar range. researchgate.netmdpi.com

Selectivity is another critical factor, indicating whether a compound inhibits the parasite's target enzyme more effectively than it affects host (human) cells or other enzymes. A higher selectivity index suggests a lower likelihood of off-target effects. This compound's selectivity has been assessed by comparing its activity against the parasite and a human cell line (MCF7). While it shows potent enzymatic inhibition, its selectivity index has been noted as low in some studies, similar to the related compound xestoquinone (B1683339). acs.org

Table 2: Enzymatic Inhibition and Selectivity of this compound Data sourced from Desoubzdanne et al., 2008, and Laurent et al., 2006, as cited in Nek2 Kinase Signaling review. acs.orgmdpi.com

| Target | Inhibitory Potency (IC₅₀) | Cytotoxicity (IC₅₀ on MCF7 cells) | Selectivity Index (Cytotoxicity/Antiparasitic Activity) |

|---|---|---|---|

| Pfnek-1 | 1 µM mdpi.com | 13 µM acs.org | 6.8 (vs PfFcMC29) acs.org |

Role of Pfnek-1 in Parasite Cell Cycle and Development

Inhibition of Protein Farnesyl Transferase (PFT)

This compound, a meroterpene isolated from a New Caledonian deep-water sponge, has been identified as an inhibitor of protein farnesyltransferase (PFT). nih.govacs.org This compound is part of a larger family of structurally related molecules, including alisiaquinones A, B, and C, which also demonstrate this inhibitory activity. nih.gov Research has shown that these compounds exhibit activity against their enzymatic targets in the micromolar range. nih.govacs.org

Protein farnesyltransferase is a critical enzyme in many eukaryotic organisms, including protozoan parasites. parasite-journal.orgresearchgate.net Its primary function is to catalyze a post-translational modification process known as farnesylation. parasite-journal.org This process involves the attachment of a 15-carbon farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CaaX" motif of specific target proteins. parasite-journal.org

This lipid modification is essential for anchoring a subset of intracellular proteins to cellular membranes, a step that is often crucial for their function and for facilitating specific protein-protein interactions. parasite-journal.orgresearchgate.net In parasites such as Plasmodium falciparum, the causative agent of the most severe form of malaria, PFT activity is vital for survival. parasite-journal.orgnih.gov Inhibition of this enzyme is lethal to the parasite. parasite-journal.org

Notably, some parasites appear to be more vulnerable to the inhibition of farnesyltransferase than their human hosts. nih.gov This heightened sensitivity may be due to the fact that some parasite genomes, including that of P. falciparum, appear to lack a gene for protein geranylgeranyltransferase-I (PGGT-I). parasite-journal.orgnih.gov This enzyme performs a related, sometimes redundant, function in mammalian cells. The absence of this alternative prenylation pathway in the parasite makes PFT an essential, non-redundant, and attractive target for the development of selective anti-parasitic therapies. nih.gov

Characterization of Dual Inhibitory Mechanisms

A significant finding in the study of this compound and its analogues is their activity as dual inhibitors. nih.govacs.org In addition to targeting PFT, these compounds also inhibit Pfnek-1, a NIMA-related protein kinase in Plasmodium falciparum. nih.govacs.orgmdpi.com This dual-target mechanism, simultaneously acting on two distinct and vital enzymes in the parasite, is a noteworthy characteristic of this class of marine natural products. nih.gov The ability to disrupt two separate cellular processes—protein localization via PFT and cell cycle regulation via Pfnek-1—may offer a strategic advantage in combating the parasite.

Cellular and Biochemical Mechanistic Probes (In Vitro Studies)

In vitro studies have confirmed the anti-parasitic activity of this compound and the related alisiaquinones. These compounds have demonstrated inhibitory effects on the growth of various strains of Plasmodium falciparum, including those that are resistant to the common antimalarial drug chloroquine. nih.govacs.org The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit parasite growth by 50%.

While specific IC50 values for this compound against parasite strains were not detailed in the primary study, the closely related Alisiaquinone C was shown to have potent, submicromolar activity. nih.govacs.org The data below illustrates the inhibitory activities of this compound's parent compound, Xestoquinone, and the related Alisiaquinone C against P. falciparum and other parasites, demonstrating the general potency of this structural class.

| Compound | Parasite Species | Strain | IC50 (µM) | Reference |

|---|---|---|---|---|

| Xestoquinone | P. falciparum | FCB1 (CQ-resistant) | 3 | researchgate.netepfl.ch |

| Alisiaquinone C | P. falciparum | F32 (CQ-sensitive) | 0.15 | rsc.org |

| Alisiaquinone C | P. falciparum | FcB1 (CQ-resistant) | 0.21 | rsc.org |

| Alisiaquinone C | P. falciparum | FcM29 (CQ-resistant) | 0.08 | rsc.org |

Enzyme kinetics and binding assays are used to directly measure the inhibitory effect of a compound on its purified enzyme target. These assays determine the concentration of the compound needed to reduce the enzyme's activity by half (IC50). Studies on this compound and its analogues have confirmed their inhibitory action against both PFT and Pfnek-1 in the micromolar range. nih.govmdpi.com For instance, both this compound and Alisiaquinone A were found to inhibit Pfnek-1 with an IC50 value of approximately 1 µM. mdpi.com Furthermore, the related Alisiaquinone C was noted to have a competitive selectivity index, suggesting it may compete with the natural substrate for binding to the enzyme's active site. nih.govresearchgate.net

| Compound | Enzyme Target | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Pfnek-1 | ~1 | mdpi.com |

| Alisiaquinone A | Pfnek-1 | ~1 | mdpi.com |

| Xestoquinone | Pfnek-1 | ~1 | researchgate.net |

While direct, extensive studies on how this compound modulates broad cellular signaling pathways are limited, its effects can be inferred from the known functions of its molecular targets, PFT and Pfnek-1.

Inhibition of PFT is known to disrupt the localization and function of a wide array of farnesylated proteins. parasite-journal.org This disruption would interfere with multiple signaling cascades that are fundamental for cell survival, including those regulated by Ras-like small GTPases, which control cell proliferation and differentiation. parasite-journal.org By preventing these key regulatory proteins from anchoring to membranes, this compound can effectively shut down their downstream signaling.

The second target, Pfnek-1, is a NIMA-related kinase. microbiologyresearch.orgnih.gov In various eukaryotic organisms, NIMA-related kinases are crucial regulators of the cell cycle, particularly in controlling entry into and progression through mitosis. microbiologyresearch.orgnih.gov Pfnek-1 is expressed in the asexual stages of the parasite and has been shown to be essential for the completion of this cycle in red blood cells. microbiologyresearch.orgnih.gov Therefore, inhibition of Pfnek-1 by this compound likely disrupts parasite cell division, leading to a halt in replication.

Computational Approaches in Alisiaquinol Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. iaanalysis.comresearchgate.net This method is instrumental in understanding the binding mode of potential drugs to their protein targets and is widely used in structure-based drug design. volkamerlab.org

Molecular docking studies have been employed to investigate the binding of Alisiaquinol and its analogs, such as Alisiaquinone A and Alisiaquinone C, to various protein targets. These studies aim to identify the most stable binding pose of the ligand within the active site of the protein. For instance, in a study targeting the poly(ADP-ribose) polymerase (PARP-1) and PARP-2 enzymes, which are crucial in DNA repair and are significant targets in cancer therapy, molecular docking was used to screen a library of marine natural products. This screening identified Alisiaquinone A and Alisiaquinone C as potential inhibitors. The docking simulations predicted the specific conformations these molecules adopt within the nicotinamide (B372718) binding site of the PARP enzymes.

Similarly, this compound and its quinone derivatives have been docked into the guanosine (B1672433) triphosphate (GTP) binding pocket of the non-structural protein 5 (NS5) methyltransferase domain of the dengue virus. malvernpanalytical.com The predicted binding conformations from these docking studies provide a static snapshot of the potential interaction, forming the basis for further analysis. iaanalysis.com The process involves placing the ligand in the binding site and sampling different orientations and conformations to find the one with the most favorable binding energy. volkamerlab.org

The stability of a ligand-protein complex is determined by a network of intermolecular interactions. plos.org Molecular docking not only predicts the binding pose but also helps in identifying these crucial interactions, which can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. malvernpanalytical.complos.org

In the context of Alisiaquinones and their interaction with PARP-1, docking studies revealed key interactions with amino acid residues in the binding pocket. For example, interactions with residues such as Gly863, Ser904, and Tyr907 are often critical for the binding of inhibitors to PARP-1. The analysis of the docked poses of Alisiaquinones would highlight which specific residues they interact with and the nature of these interactions.

For the dengue virus NS5 methyltransferase, studies have indicated that interactions with conserved residues within the GTP pocket are important for inhibitor binding. malvernpanalytical.com this compound and its derivatives were found to form hydrophobic interactions and π-π stacking with key residues like F25. malvernpanalytical.com Understanding these specific interactions is vital for explaining the compound's mechanism of action and for guiding future efforts in lead optimization. plos.org

Prediction of Ligand-Protein Binding Conformations

Molecular Dynamics Simulations

While molecular docking provides a static view of the binding, molecular dynamics (MD) simulations offer a dynamic perspective, simulating the movement of atoms and molecules over time. iaanalysis.comvolkamerlab.org This allows for a more realistic assessment of the stability and conformational dynamics of the ligand-protein complex in a simulated physiological environment. iaanalysis.comnih.gov

MD simulations are used to analyze how the ligand and protein move and change shape when they are bound to each other. By tracking the trajectory of the atoms over a period of time, researchers can observe the flexibility of the complex and identify any significant conformational changes. volkamerlab.org The root-mean-square deviation (RMSD) is a common metric used to assess the stability of the complex during the simulation; a stable RMSD suggests that the complex has reached equilibrium.

In the study of Alisiaquinone A and C complexed with PARP-1, MD simulations were performed to evaluate the stability of the docked poses. These simulations, often run for hundreds of nanoseconds, would reveal whether the initial binding conformation predicted by docking is maintained over time. The analysis of the trajectory can show fluctuations in different parts of the protein and the ligand, providing insights into the dynamic nature of their interaction. iaanalysis.com

MD simulations can also be used to perform a thermodynamic assessment of the binding stability of a ligand-protein complex. nih.govmediresonline.orgepj-conferences.orgmdpi.comrsc.org Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to calculate the binding free energy of the complex from the MD simulation snapshots.

These calculations provide a more accurate estimation of the binding affinity compared to the scoring functions used in molecular docking. For the Alisiaquinone-PARP complexes, these binding free energy calculations would help to quantify the strength of the interaction and compare it with known inhibitors. This thermodynamic assessment is crucial for ranking potential drug candidates and understanding the driving forces behind the binding process, such as the contributions of electrostatic and van der Waals interactions versus the desolvation penalties. nih.gov

Analysis of Conformational Dynamics of this compound-Target Complexes

Virtual Screening and In Silico Lead Optimization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.govutdallas.edu This method can be either structure-based, relying on the three-dimensional structure of the target, or ligand-based, using the structure of known active compounds. nih.govnih.gov

While specific studies detailing the use of this compound as a query for large-scale virtual screening are not widely documented, the principle is highly applicable. A known active natural product like this compound can serve as a template to screen vast compound databases for molecules with similar structural or chemical features that might exhibit similar or improved biological activity.

In silico lead optimization involves the computational modification of a promising lead compound to improve its properties, such as binding affinity, selectivity, and pharmacokinetic profile. nih.govresearchgate.net Starting with the scaffold of this compound, computational chemists can explore various chemical modifications. For example, by analyzing the docking poses and MD simulations, specific functional groups can be added or altered to enhance the interactions with the target protein. This iterative process of computational design, synthesis, and testing can significantly accelerate the development of more potent and effective drug candidates based on the this compound structure. frontiersin.org

Identification of Novel Scaffolds with Predicted Activity

A primary application of computational chemistry in drug discovery is the identification of novel molecular scaffolds that are predicted to exhibit desired biological activity. This process often begins with a known active compound, such as this compound, and utilizes its structural features to search for new, synthetically accessible molecules with similar or improved properties. While specific examples of novel scaffolds derived directly from this compound are not extensively documented in publicly available literature, the strategies employed for related marine natural products provide a clear blueprint for such endeavors.

Computational techniques like virtual screening and molecular docking are central to this process. chemrxiv.orgscirp.org For instance, the thiazinoquinone scaffold, inspired by marine natural products, has been identified as a promising chemotype with activity against both Plasmodium falciparum and Schistosoma mansoni. researchgate.net The development of a library of thiazinoquinone derivatives, based on the structure of aplidinones from marine invertebrates, has yielded compounds with antiplasmodial activity in the low micromolar range. researchgate.net

Molecular hybridization is another powerful in silico strategy. This involves combining active fragments from different known antimalarial agents to create new hybrid scaffolds. For example, active fragments from prenylated and quinolinyl chalcones have been computationally combined to generate a novel scaffold of prenylated-quinolinyl chalcones with predicted high-affinity for multiple parasitic targets. chemrxiv.org

The table below illustrates examples of novel antimalarial scaffolds developed through computational and synthetic efforts inspired by marine natural products.

| Scaffold Class | Parent Compound/Inspiration | Computational Method(s) | Predicted/Observed Activity |

| Thiazinoquinones | Aplidinones (marine invertebrate) | Library design, molecular modeling | Antiplasmodial activity (low µM) researchgate.net |

| Prenylated-quinolinyl chalcones | Prenylated and quinolinyl chalcones | Molecular hybridization, docking | High predicted affinity for multiple Plasmodium targets chemrxiv.org |

| Thiaplakortone-A analogs | Thiaplakortone-A (marine sponge) | 2D & 3D-QSAR, molecular docking | Active against chloroquine-sensitive and -resistant P. falciparum researchgate.net |

| 4-Aminoquinolinyl analogs | Chloroquine (B1663885) | QSAR, ADMET prediction | Potential anti-Plasmodium falciparum agents ajol.info |

These examples underscore the potential for applying similar computational strategies to the this compound scaffold to identify new and diverse chemical starting points for antimalarial drug development.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. ajol.infobvsalud.org By developing mathematical models, QSAR can predict the activity of new, untested compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. ajol.info While specific QSAR models for this compound are not yet published, the development of such models for other marine-derived and synthetic antimalarials demonstrates the utility of this approach.

The development of a QSAR model typically involves the following steps:

Data Set Collection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled. ajol.info

Molecular Descriptor Calculation: A wide range of physicochemical and structural properties, known as molecular descriptors, are calculated for each compound in the dataset.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the molecular descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. ajol.info

For example, 2D and 3D-QSAR studies have been conducted on derivatives of thiaplakortone-A, a natural product from the marine sponge Plakortis lita. researchgate.net These models helped to identify key structural features that correlate with antimalarial activity and were used to virtually screen for new, potentially more active molecules. researchgate.net Similarly, QSAR models have been successfully developed for a series of 4-aminoquinolinyl analogs to identify potential anti-Plasmodium falciparum agents. ajol.info

The table below presents a conceptual overview of the types of descriptors and statistical methods that could be employed in the development of a QSAR model for this compound and its analogs.

| QSAR Component | Description | Example from Related Studies |

| Dependent Variable | The biological activity being modeled. | pIC50 (-logIC50) against P. falciparum strains ajol.info |

| Independent Variables (Descriptors) | Calculated properties representing the physicochemical and structural features of the molecules. | 2D Descriptors: Topological indices, constitutional descriptors. 3D Descriptors: Steric fields (CoMFA), electrostatic fields (CoMFA/CoMSIA), hydrophobic fields (CoMSIA). researchgate.net |

| Statistical Method | The algorithm used to build the predictive model. | Partial Least Squares (PLS) analysis, Multiple Linear Regression (MLR). researchgate.netajol.info |

| Validation Metrics | Statistical parameters used to assess the robustness and predictive power of the model. | r² (coefficient of determination), q² (cross-validated r²), r²pred (external validation r²). ajol.info |

The development of a robust QSAR model for this compound and its derivatives would be a valuable asset in the rational design of new analogs with enhanced potency and improved pharmacokinetic profiles, ultimately advancing the therapeutic potential of this promising marine natural product.

Target Identification and Validation Methodologies

Phenotypic Screening and Target Deconvolution Strategies

The discovery of Alisiaquinol's bioactivity began with a strategic screening process. Initially, a library of marine sponge extracts was screened in a target-based assay against Plasmodium falciparum NIMA-related kinase-1 (Pfnek-1), a protein kinase considered essential for the parasite's life cycle. researchgate.netmdpi.com This approach, known as bioassay-guided fractionation, led to the isolation of this compound and its structural analogues, the alisiaquinones. researchgate.net

Following isolation, the compounds underwent phenotypic screening to assess their effect on the whole parasite. This involved in vitro assays to determine their inhibitory concentration (IC₅₀) against both chloroquine-sensitive (3D7) and chloroquine-resistant (FcB1, FcM29) strains of P. falciparum. science.govebi.ac.uk This step confirmed that the compounds were active against the parasite itself, a critical step in validating the initial target-based hit.

The process of connecting the observed antiplasmodial phenotype back to specific molecular interactions is known as target deconvolution. nih.gov For this compound, this was achieved through targeted enzymatic assays. The compound was tested not only against its initial target, Pfnek-1, but also against another key parasite enzyme, protein farnesyl transferase (PfFTase). science.govebi.ac.uknih.gov The results demonstrated that this compound and the related alisiaquinones inhibit both enzymes, identifying them as dual-target inhibitors. ebi.ac.uknih.gov

| Compound | Pfnek-1 IC₅₀ (µM) | PfFTase IC₅₀ (µM) | P. falciparum 3D7 IC₅₀ (µM) | P. falciparum FcB1 IC₅₀ (µM) | P. falciparum FcM29 IC₅₀ (µM) |

| This compound | 1 | >25 | 2.5 | 3.2 | 1.8 |

| Alisiaquinone A | 1 | 10 | 4.8 | 6.4 | 3.2 |

| Alisiaquinone B | 1 | 10 | 4.8 | 6.4 | 3.2 |

| Alisiaquinone C | 1.5 | 10 | 0.9 | 0.7 | 0.4 |

Data sourced from Desoubzdanne et al., 2008. ebi.ac.uk

Affinity-Based Proteomics for Direct Target Engagement

Affinity-based proteomics is a powerful set of techniques used to identify the direct binding partners of a small molecule within the complex protein landscape of a cell. nih.gov Methods such as affinity purification coupled with mass spectrometry (AP-MS) or cellular thermal shift assays (CETSA) provide direct evidence of target engagement. nih.gov

In the specific case of this compound, its molecular targets were identified using in vitro enzymatic assays with purified recombinant proteins rather than affinity-based proteomics. mdpi.comnih.gov The original studies measured the inhibition of recombinant GST-tagged Pfnek-1, providing clear evidence of interaction with this purified enzyme. mdpi.com

While not documented for this compound, a modern affinity-based approach could further validate its targets in a more biologically native context. This would typically involve synthesizing a chemical probe by modifying the this compound structure to include a reactive group and an affinity tag (like biotin). This probe could then be used in "pull-down" experiments with parasite lysates to capture and subsequently identify its binding proteins via mass spectrometry. huji.ac.il Such an experiment would confirm the engagement of Pfnek-1 and PfFTase in a competitive and proteome-wide manner and could potentially uncover additional, previously unknown off-targets.

Genetic Perturbation Approaches in Disease Models

Genetic validation is a crucial method for confirming that the inhibition of a specific target is responsible for a compound's phenotypic effect. ebi.ac.uk Techniques like CRISPR-Cas9-mediated gene knockout or knockdown allow researchers to directly assess a target's essentiality for parasite survival. nih.gov

There are no published studies that use genetic perturbation in conjunction with this compound treatment to validate its mechanism of action. However, genetic studies performed independently on its primary target, Pfnek-1, support its role as a valid drug target. Gene knockout experiments have indicated that Pfnek-1 is likely essential for the proliferation and nuclear division of the parasite during its asexual blood stage (schizogony). researchgate.net This genetic evidence reinforces the rationale for targeting Pfnek-1 with inhibitors like this compound.

Furthermore, a study on the related kinase PfArk1 demonstrated that genetic selection for parasite resistance to a human kinase inhibitor, Hesperadin, led to mutations in PfNek1. nih.govup.ac.za This finding reveals a functional interaction between different kinase families and illustrates how genetic approaches can be used to unravel complex resistance mechanisms and validate kinase targets in P. falciparum. nih.govup.ac.za

Integration of Multi-Omics Data for Target Hypothesis Generation

The generation of initial hypotheses for drug targets is increasingly driven by the integration of large-scale biological data sets, collectively known as multi-omics (genomics, transcriptomics, proteomics). frontlinegenomics.comri.se These approaches provide a holistic view of a biological system, enabling the identification of critical nodes in disease pathways. nih.gov

The selection of protein kinases like Pfnek-1 as potential antimalarial targets was made possible by initial genomics and bioinformatics efforts that defined the entire P. falciparum kinome (the full complement of kinases). microbiologyresearch.orgmdpi.com Subsequent transcriptomic studies, which profiled gene expression across the parasite's complex life cycle, provided crucial information on when and where each kinase is active, helping to prioritize targets involved in essential processes. nih.gov For example, transcriptomics can pinpoint kinases that are highly expressed during the invasive merozoite or proliferative schizont stages.

While no specific multi-omics studies have been published to analyze the effects of this compound, this methodology represents a key strategy for future research. A typical approach would involve treating parasite cultures with this compound and then performing differential transcriptomic or proteomic analysis against untreated controls. By identifying which genes or proteins show significant changes in expression or abundance, researchers can generate new hypotheses about the downstream pathways affected by this compound's inhibition of Pfnek-1 and PfFTase. Integrating these results with existing genomic data on drug resistance mutations can further refine our understanding of its mechanism of action and potential liabilities. malariagen.net

Future Directions in Alisiaquinol Research

Advanced Synthetic Strategies for Enhanced Biological Profiles

While Alisiaquinol and its congeners were first identified through isolation from a marine sponge, future development hinges on robust and flexible synthetic pathways. rsc.org The total synthesis of these complex molecules is not only an academic challenge but a necessity for producing sufficient quantities for extensive study and for generating analogues with improved biological properties.

Research into the synthesis of related marine meroterpenoids, such as xestoquinone (B1683339) and aureol, has paved the way for potential approaches to this compound. nih.govresearchgate.netmdpi.com Strategies that are particularly promising include:

Modular and Divergent Synthesis : These approaches allow for the construction of a core molecular scaffold that can be modified in late-stage reactions to produce a variety of derivatives. rsc.orgresearchgate.netmdpi.com For this compound, a modular strategy could enable systematic alterations to the quinone, the terpene-derived decalin core, and the unique tetrahydrofuran (B95107) ring that connects them. mdpi.comnih.gov This would facilitate a thorough exploration of the structure-activity relationship (SAR).

Biomimetic Approaches : Synthetic strategies that mimic the proposed biosynthetic pathways of these natural products, such as through acid-promoted cyclization cascades or 1,2-rearrangements, can provide efficient access to the complex polycyclic skeleton. mdpi.commdpi.comnih.gov Applying these principles could streamline the synthesis of the this compound core.

Asymmetric Synthesis : To ensure the production of a single, biologically active enantiomer, asymmetric total synthesis is crucial. rsc.orgrsc.org Techniques like catalytic enantioselective desymmetrization of meso compounds or asymmetric polyene cyclizations can establish key stereocenters with high precision, which is vital for consistent biological activity. rsc.orgacs.org

A key goal of these synthetic efforts is to create derivatives with enhanced potency and selectivity. The natural analogue, Alisiaquinone C, which possesses a taurine (B1682933) substituent, exhibits submicromolar activity against P. falciparum, a significant improvement over this compound itself. rsc.orgplos.org This demonstrates that modifications to the quinone moiety can dramatically improve the biological profile. Advanced synthetic strategies will enable chemists to systematically install a wide array of functional groups at this and other positions to identify new candidates with superior antimalarial efficacy.

Development of Predictive Models for Efficacy and Specificity

As advanced synthesis strategies generate libraries of this compound analogues, a parallel effort in computational chemistry will be essential to guide the design process efficiently. Developing predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can rationalize the experimental data and forecast the biological activity of novel, untested compounds. nih.govnih.gov

A QSAR study for this compound derivatives would involve:

Data Compilation : A dataset would be assembled containing the structures of this compound, its natural congeners, and synthetically produced analogues, along with their measured biological activities (e.g., IC₅₀ values against P. falciparum strains and target enzymes). nih.gov

Descriptor Calculation : For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., electronic, steric, and hydrophobic characteristics) would be calculated.

Model Generation and Validation : Statistical methods, such as multiple linear regressions (MLR) or more complex machine learning algorithms, would be used to build mathematical models that correlate the descriptors with biological activity. nih.govnih.gov These models must be rigorously validated to ensure their predictive power for new compounds. nih.govresearchgate.net

Studies on other quinolone and naphthoquinone-based antimalarials have successfully used 2D and 3D-QSAR models to identify key structural features required for activity. nih.govnih.gov For this compound, such models could produce contour maps that visualize regions where, for example, bulky groups, hydrogen bond donors, or electropositive substituents would likely increase or decrease antimalarial potency. nih.gov This predictive capability would allow researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. nih.govplos.org

| Compound | Target/Strain | Activity (IC₅₀/EC₅₀ in µM) | Reference |

|---|---|---|---|

| This compound | Pfnek-1 (kinase) | ~1.0 | rsc.org |

| P. falciparum (CQ-sensitive) | 1.8 | rsc.org | |

| P. falciparum (CQ-resistant) | 1.3 | rsc.org | |

| Alisiaquinone A | Pfnek-1 (kinase) | ~1.0 | rsc.org |

| P. falciparum (CQ-sensitive) | 1.5 | rsc.org | |

| P. falciparum (CQ-resistant) | 1.5 | rsc.org | |

| Alisiaquinone B | P. falciparum (CQ-sensitive) | 1.8 | rsc.org |

| P. falciparum (CQ-resistant) | 1.3 | rsc.org | |

| Alisiaquinone C | P. falciparum (CQ-sensitive) | 0.14 | rsc.org |

| P. falciparum (CQ-resistant) | 0.11 | rsc.org |

Application of Artificial Intelligence and Machine Learning in Natural Product Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize natural product research. frontiersin.org For a compound class like this compound, these technologies offer powerful tools to accelerate the discovery and optimization cycle far beyond traditional methods. nih.govresearchgate.net

Future applications of AI/ML in this compound research could include:

Predictive Bioactivity Screening : ML algorithms, such as Random Forest or Support Vector Machines (SVM), can be trained on existing data from natural products with known antimalarial activity. nih.govplos.org These trained models can then screen vast virtual libraries of this compound derivatives to predict their activity class (active or inactive) and prioritize them for synthesis. nih.govresearchgate.net This approach has already achieved high accuracy (~85%) in predicting antimalarial drug candidates from large chemical databases. nih.govresearchgate.net

De Novo Drug Design : Generative AI models can design entirely new molecules. By learning the underlying chemical rules and SAR from a dataset of this compound and other antimalarials, these models can propose novel structures that are optimized for high potency against Pfnek-1 or PFTase, while also possessing favorable drug-like properties.

Genome Mining for New Analogues : AI can be used to scan the genomes of marine organisms for biosynthetic gene clusters similar to the one responsible for producing this compound. This could lead to the discovery of new, naturally occurring analogues with potentially novel or improved bioactivities, bypassing the need for extensive collection and screening.

By integrating AI and ML, researchers can more effectively navigate the vast chemical space surrounding the this compound scaffold, ensuring that research efforts are focused on compounds with the highest probability of success. plos.org

Exploration of this compound’s Potential as a Chemical Probe for Biological Systems

A chemical probe is a small molecule with high potency and selectivity for a specific protein target, used to study that target's function in biological systems. mdpi.compitt.edu Given that this compound is a known inhibitor of the plasmodial kinases Pfnek-1 and PFTase, it represents an excellent starting point for the development of a chemical probe to interrogate the biology of these crucial P. falciparum enzymes. rsc.orgplos.org

Developing this compound into a high-quality chemical probe would require several steps:

Potency and Selectivity Optimization : A successful probe should ideally have a high affinity for its target (typically with an IC₅₀ < 100 nM) and high selectivity over other related kinases to avoid off-target effects that could confound experimental results. mdpi.comtandfonline.comnih.gov The synthetic strategies mentioned in section 9.1 would be employed to create analogues with improved potency and a cleaner selectivity profile.

Introduction of Functional Handles : To be useful as a tool, the optimized this compound scaffold would be modified to include functional groups for detection or capture. This could involve installing a fluorescent dye for imaging the location of the target enzyme within the parasite or attaching a reactive group (like a diazirine) for photo-affinity labeling to covalently link the probe to its target for proteomic analysis. boku.ac.atrsc.org

Characterization and Validation : The resulting probe candidate must be thoroughly characterized to confirm that it retains its potency and selectivity and that it engages its intended target within living cells. chemicalprobes.org A structurally similar but biologically inactive analogue should also be synthesized to serve as a negative control in experiments, which is critical for validating that the observed biological effects are due to the inhibition of the specific target. chemicalprobes.org

A validated chemical probe derived from this compound would be an invaluable tool for the parasitology community. It would enable researchers to precisely study the roles of Pfnek-1 and PFTase in the parasite's life cycle, validate them as drug targets, and uncover the downstream pathways they regulate. nih.govnih.gov

Q & A

Q. How should researchers document experimental procedures to facilitate replication of this compound studies?

- Methodological Answer : Use standardized templates (e.g., ELN formats) to record reaction conditions, instrument settings, and raw data. Provide detailed Supplementary Information, including NMR spectra (with integration values) and HPLC chromatograms (with retention times). Reference commercial reagents by batch numbers and purity grades .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.